Tert-butyl 4-cyano-3-fluorobenzylcarbamate
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Overview
Description
Tert-butyl 4-cyano-3-fluorobenzylcarbamate: is an organic compound with the molecular formula C13H15FN2O2 . It is a white to yellow solid at room temperature and is used primarily in chemical research and synthesis . The compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a benzylcarbamate structure.
Preparation Methods
The synthesis of tert-butyl 4-cyano-3-fluorobenzylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-3-fluorobenzylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane under basic conditions, often using a base such as triethylamine to facilitate the reaction.
Procedure: The 4-cyano-3-fluorobenzylamine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
Tert-butyl 4-cyano-3-fluorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and fluorine groups.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl 4-cyano-3-fluorobenzylcarbamate has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-3-fluorobenzylcarbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation and function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Tert-butyl 4-cyano-3-fluorobenzylcarbamate can be compared with similar compounds such as:
Tert-butyl 4-cyano-3-chlorobenzylcarbamate: Similar structure but with a chlorine atom instead of fluorine.
Tert-butyl 4-cyano-3-bromobenzylcarbamate: Similar structure but with a bromine atom instead of fluorine.
Tert-butyl 4-cyano-3-iodobenzylcarbamate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs .
Properties
IUPAC Name |
tert-butyl N-[(4-cyano-3-fluorophenyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPIQTLYLUDUNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448142 |
Source
|
Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229623-55-6 |
Source
|
Record name | TERT-BUTYL 4-CYANO-3-FLUOROBENZYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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